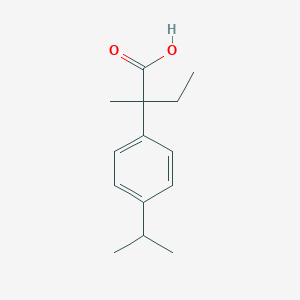![molecular formula C16H36O7P2S B13782334 [2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisobutyl thioperoxydiphosphate is a chemical compound with the molecular formula C16H36O4P2S4 and a molecular weight of 434.465 g/mol . It is known for its unique structure, which includes phosphorus, sulfur, and oxygen atoms. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraisobutyl thioperoxydiphosphate can be synthesized through the reaction of antimony(III) tris-(O,O-diethylphosphorodithioate) with ferric chloride in an ether solution . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, tetraisobutyl thioperoxydiphosphate is produced in large quantities using cGMP (current Good Manufacturing Practice) standards. The production process involves high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraisobutyl thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus-sulfur compounds.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetraisobutyl thioperoxydiphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like ether or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Tetraisobutyl thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and other industrial products
Mechanism of Action
The mechanism of action of tetraisobutyl thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Bis-(O,O-diethylthiophosphoryl) disulfide
- Dichloroantimony O,O-diethyl phosphorodithioate
- Tetraisobutyl orthotitanate
Uniqueness
Tetraisobutyl thioperoxydiphosphate stands out due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts unique chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C16H36O7P2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C16H36O7P2S/c1-13(2)9-18-22-25(26,21-12-16(7)8)23-24(17,19-10-14(3)4)20-11-15(5)6/h13-16H,9-12H2,1-8H3 |
InChI Key |
GTDBTDLYMDMWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COOP(=S)(OCC(C)C)OP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
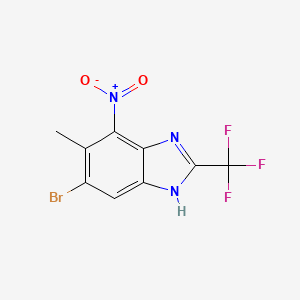

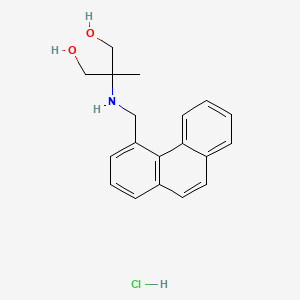

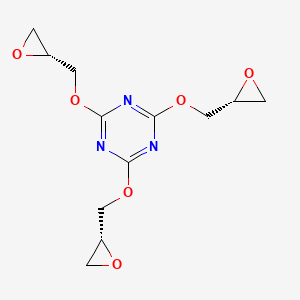
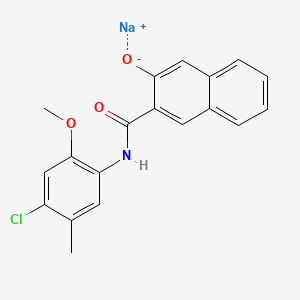
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
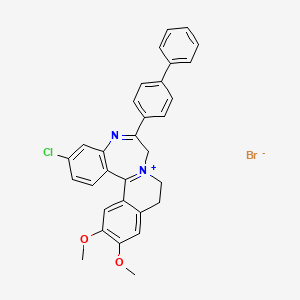


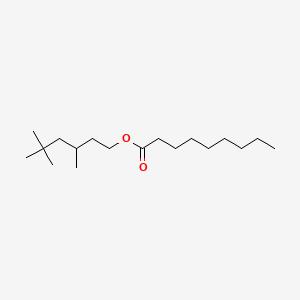
![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
